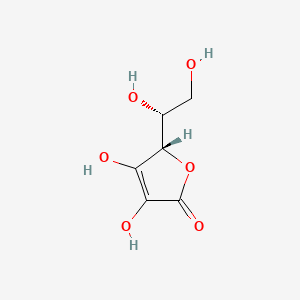

D-Ascorbic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

2. 製法

合成経路と反応条件: D-アスコルビン酸の合成は、いくつかの方法で行うことができます。一般的な方法の1つは、D-グルコースの化学変換です。このプロセスは通常、以下の手順を含みます。

D-グルコースのD-ソルビトールへの水素化: この手順では、高温高圧下でニッケル触媒を使用します。

D-ソルビトールのD-ソルボースへの微生物酸化: この手順では、アセトバクター属などの微生物を使用します。

D-ソルボースのD-アスコルビン酸への化学酸化: この手順には、過マンガン酸カリウムや白金触媒などの酸化剤の使用が含まれます。

工業生産方法: D-アスコルビン酸の工業生産は、通常、化学的および微生物的方法を組み合わせたReichsteinプロセスに従います。 このプロセスは1930年代に開発され、アスコルビン酸生産の礎となっています 。このプロセスの現代的な変種には、収率を向上させ、コストを削減するためのバイオテクノロジーの進歩が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-ascorbic acid can be achieved through several methods. One common approach involves the chemical conversion of D-glucose. The process typically includes the following steps:

Hydrogenation of D-glucose to D-sorbitol: This step uses a nickel catalyst under high temperature and pressure.

Microbial oxidation of D-sorbitol to D-sorbose: This step employs microorganisms such as Acetobacter species.

Chemical oxidation of D-sorbose to this compound: This step involves the use of oxidizing agents like potassium permanganate or platinum catalysts.

Industrial Production Methods: The industrial production of this compound often follows the Reichstein process, which combines chemical and microbial methods. This process was developed in the 1930s and remains a cornerstone of ascorbic acid production . Modern variations of this process may include biotechnological advancements to improve yield and reduce costs.

化学反応の分析

科学的研究の応用

D-アスコルビン酸には、以下を含むいくつかの科学研究の応用があります。

作用機序

D-アスコルビン酸の作用機序は、電子を供与する能力に関与し、効果的な還元剤となっています。 反応性酸素種やその他のフリーラジカルを中和し、細胞を酸化ストレスから保護することができます。 。 金属イオンの存在下で、D-アスコルビン酸はさまざまな基質のヒドロキシル化を触媒することもでき、その抗酸化特性に寄与しています。 .

類似の化合物:

L-アスコルビン酸: ビタミンCの生物学的に活性な形態であり、人間の健康に不可欠です。

D-イソアスコルビン酸: 化学的な性質は似ていますが、生物学的活性は異なるもう1つの立体異性体です。

L-イソアスコルビン酸: L-アスコルビン酸に似ていますが、立体化学が異なります。

比較:

生物学的活性: L-アスコルビン酸は生物学的に活性であり、人間の健康に不可欠ですが、D-アスコルビン酸は有意な生物学的活性を持っていません。

化学的性質: D-アスコルビン酸とL-アスコルビン酸はどちらも、還元剤や抗酸化剤として作用する能力など、同様の化学的性質を共有しています。

用途: L-アスコルビン酸は、栄養補助食品や医薬品で広く使用されていますが、D-アスコルビン酸は主に研究や産業用途に関心があります。

類似化合物との比較

L-ascorbic acid: The biologically active form of vitamin C, essential for human health.

D-isoascorbic acid: Another stereoisomer with similar chemical properties but different biological activity.

L-isoascorbic acid: Similar to L-ascorbic acid but with different stereochemistry.

Comparison:

Biological Activity: L-ascorbic acid is biologically active and essential for human health, while D-ascorbic acid lacks significant biological activity.

Chemical Properties: Both D- and L-ascorbic acids share similar chemical properties, such as their ability to act as reducing agents and antioxidants.

生物活性

D-Ascorbic acid, a stereoisomer of L-ascorbic acid (vitamin C), has garnered attention for its unique biological activities and potential therapeutic applications. While L-ascorbic acid is widely recognized for its antioxidant properties and essential role in human health, this compound's effects are less understood but equally significant. This article explores the biological activity of this compound, including its antioxidant capabilities, effects on various diseases, and potential therapeutic uses.

This compound shares similar physicochemical properties with L-ascorbic acid, including solubility and stability under certain conditions. However, its biological activity differs notably. Research indicates that this compound can influence cellular processes through various mechanisms:

- Antioxidant Activity : this compound acts as a scavenger of reactive oxygen species (ROS), helping to mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases.

- Modulation of Gene Expression : Studies have shown that this compound can enhance the activity of TET dioxygenases, leading to increased expression of tumor suppressor genes like SMAD1 in cancer cells. This modulation may improve chemosensitivity and reduce tumor progression in certain malignancies .

1. Cancer Research

This compound has been investigated for its role in cancer therapy. It has demonstrated the ability to induce DNA hypomethylation and enhance TET enzyme activity, which may contribute to tumor suppression. For instance, in acute myeloid leukemia (AML) models, this compound has shown promise in modifying tumor behavior by enhancing the efficacy of chemotherapy .

2. Metabolic Disorders

Research highlights the potential benefits of this compound in metabolic conditions such as type 2 diabetes. A study found that supplementation with ascorbic acid improved insulin sensitivity and reduced oxidative stress in skeletal muscle tissues among diabetic patients . This suggests that this compound could serve as an adjunct therapy for managing insulin resistance.

3. Mental Health

Recent epidemiological studies indicate a correlation between higher serum levels of ascorbic acid (including both D- and L-isomers) and lower prevalence rates of depression. The data suggest that adequate vitamin C levels may play a protective role against mood disorders, although further research is needed to clarify these relationships .

Comparative Table of Biological Activities

| Activity Area | L-Ascorbic Acid Effects | This compound Effects |

|---|---|---|

| Antioxidant Activity | Strong ROS scavenger | Effective ROS scavenger but less potent than LAA |

| Cancer Therapy | Enhances chemosensitivity | Induces DNA hypomethylation, enhances TET activity |

| Metabolic Health | Improves insulin sensitivity | Significantly improves oxidative stress markers |

| Mental Health | Associated with reduced depression rates | Potentially similar effects on mood disorders |

Case Studies

- Leukemic Patients : A study involving leukemic patients showed that this compound could enhance the growth of colony-forming cells (CFCs) in approximately one-third of cases while suppressing growth in others . This highlights the compound's complex role in hematological malignancies.

- Diabetes Management : In a randomized controlled trial, participants receiving this compound supplementation exhibited improved insulin-mediated glucose disposal compared to placebo groups, suggesting its utility in managing type 2 diabetes .

特性

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

CAS番号 |

10504-35-5 |

分子式 |

C6H8O6 |

分子量 |

176.12 g/mol |

IUPAC名 |

(2S)-2-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m1/s1 |

InChIキー |

CIWBSHSKHKDKBQ-MVHIGOERSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

異性体SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)O)O)O |

正規SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。